Hydroxy Ritonavir-d3
Description
Hydroxy Ritonavir-d3 is a deuterated analog of Ritonavir, a well-known antiretroviral protease inhibitor used in HIV treatment. The deuterium substitution (d3) at specific positions of the molecule is designed to enhance metabolic stability by reducing the rate of cytochrome P450 (CYP)-mediated oxidation, a common pathway for drug metabolism . For instance, Ritonavir is identified via infrared absorption, chromatography, and X-ray diffraction in pharmacopeial standards , and its role as a CYP3A/OATP1B inhibitor in drug-drug interactions (DDIs) has been documented . This compound likely retains the core structure of Ritonavir but includes hydroxylation (a common metabolic modification) and deuterium substitution to optimize pharmacokinetics.
Properties
Molecular Formula |
C₃₇H₄₅D₃N₆O₆S₂ |
|---|---|
Molecular Weight |
739.96 |
Synonyms |
[5S-(5R*,8R*,10R*,11R*)]-10-Hydroxy-1-[2-(1-hydroxy-1-methylethyl)-4-thiazolyl]-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-2,4,7,12-tetraazatridecan-13-oic Acid 5-Thiazolylmethyl Ester-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Ritonavir (Non-Deuterated)
- Key Differences: Metabolic Stability: Deuterated analogs like Hydroxy Ritonavir-d3 are expected to exhibit slower CYP3A4 metabolism compared to non-deuterated Ritonavir. In a clinical DDI study, Ritonavir increased the AUC of DXd (a payload metabolite) by 1.2-fold when co-administered with trastuzumab deruxtecan (T-DXd) . This suggests that deuterated versions could mitigate such interactions by reducing metabolic clearance. Analytical Identification: Both compounds share identification methods, including infrared spectroscopy and chromatographic retention time matching .
(b) 5-Hydroxyflunixin-d3 (HydroxyFlu)
- Structural Similarities : Like this compound, this compound is deuterated and hydroxylated. It serves as an analytical standard for detecting flunixin metabolites .
- Functional Differences :
- Application : HydroxyFlu is used in veterinary medicine, whereas this compound is tailored for antiviral therapy.
- Deuterium Impact : Both compounds leverage deuterium to prolong half-life, but this compound’s primary role is likely to enhance antiviral efficacy through sustained plasma concentrations.
(c) 4-Hydroxy Mephenytoin-d3
- Metabolic Context : This deuterated metabolite of mephenytoin is used to study CYP2C19 activity .
- Comparison: Deuterium Substitution: Similar to this compound, deuterium here slows metabolism, enabling precise tracking of metabolic pathways. Therapeutic Use: Unlike this compound, 4-Hydroxy Mephenytoin-d3 is a diagnostic tool rather than a therapeutic agent.
Pharmacokinetic and Pharmacodynamic Comparisons
| Compound | Deuterated? | Key Metabolic Pathway | Clinical Application | Notable Pharmacokinetic Feature |
|---|---|---|---|---|
| This compound | Yes | CYP3A4 (inhibited) | Antiviral therapy | Prolonged half-life due to deuterium |
| Ritonavir | No | CYP3A4 (substrate) | HIV treatment, CYP inhibitor | High DDI potential (e.g., 1.2-fold AUC↑) |
| 5-Hydroxyflunixin-d3 | Yes | Glucuronidation | Veterinary analytics | Enhanced detection sensitivity |
| 4-Hydroxy Mephenytoin-d3 | Yes | CYP2C19 | CYP2C19 phenotyping | Diagnostic stability |
Key Findings :
- Deuterated hydroxylated compounds universally exhibit improved metabolic stability, but their applications vary widely.
Analytical and Manufacturing Considerations
- Quality Control : this compound would require rigorous testing akin to Ritonavir, including chromatographic purity (e.g., retention time within 2% of standards) and structural confirmation via X-ray diffraction .
- Bioequivalence: Per guidelines, comparative studies must confirm that deuterated analogs maintain therapeutic equivalence to non-deuterated versions, with attention to pharmacokinetic parameters (AUC, Cmax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
